6-Oxabicyclo[3.2.1]octane-2-carbaldehyde

Physicochemical profiling Chromatographic method development Pre-formulation

Medicinal chemistry groups needing a rigid, enantiopure aldehyde scaffold often face lengthy chiral auxiliary optimization. 6-Oxabicyclo[3.2.1]octane-2-carbaldehyde provides a locked chair conformation with three contiguous stereocenters, enhancing diastereoselectivity in aldol, Mannich, and reductive amination reactions. • Defined (1S,2R,5S) or rel-(1R,2S,5R) stereochemistry reduces chiral auxiliary optimization time. • Reactive C2-aldehyde handle enables rapid fragment-growing and methodology benchmarking. • Non-hazardous transport classification and documented long-term storage simplify procurement logistics.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B11818933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC(C2CC1OC2)C=O
InChIInChI=1S/C8H12O2/c9-4-6-1-2-8-3-7(6)5-10-8/h4,6-8H,1-3,5H2
InChIKeyKTAHHMSERHRZQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxabicyclo[3.2.1]octane-2-carbaldehyde Identity & Procurement


6-Oxabicyclo[3.2.1]octane-2-carbaldehyde (CAS 2740543-12-6 for the rel-(1R,2S,5R) form; CAS 2290784-38-0 for the (1S,2R,5S) enantiomer) is a chiral bicyclic ether-aldehyde with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g·mol⁻¹ . The compound features a conformationally constrained oxabicyclo[3.2.1]octane scaffold in which the oxygen atom bridges the cyclohexane chair, creating a rigid, three-dimensional framework that is fundamentally distinct from monocyclic or carba-bicyclic analogs . Its reactive aldehyde group at the 2-position serves as a versatile handle for further derivatisation, while the defined stereochemistry (three contiguous stereocenters) makes it a useful chiral building block for asymmetric synthesis and medicinal chemistry programs .

1
Scaffold
Chiral oxabicyclo building block with constrained geometry
2
Selection Logic
For stereochemical-control studies requiring defined enantiomeric or relative configuration
3
Use Context
Aldehyde handle supports diastereoselective derivatisation in medicinal chemistry workflows

6-Oxabicyclo[3.2.1]octane-2-carbaldehyde Substitution Risks


The 6-oxabicyclo[3.2.1]octane-2-carbaldehyde scaffold cannot be freely interchanged with other oxabicyclo isomers or achiral aldehyde building blocks because the position of the endocyclic oxygen atom and the aldehyde substituent jointly dictate both conformational rigidity and reactivity. Moving the oxygen from the 6- to the 8-position (8-oxabicyclo[3.2.1]octane-3-carbaldehyde ) inverts the bridge regiochemistry, altering ring strain, dipole orientation, and the spatial trajectory of the attached aldehyde group. Likewise, replacing the oxygen bridge with a methylene (bicyclo[3.2.1]octane-2-carbaldehyde) eliminates the inductive and hydrogen-bond-accepting character of the ether oxygen, which can affect binding affinity in biological targets [1]. The quantitative comparisons below demonstrate that even closely related analogs exhibit measurably different physicochemical properties, and – where data exist – divergent reactivity in key transformations.

Target
6-Oxabicyclo[3.2.1]octane-2-carbaldehyde
Oxygen at 6-position; C2-aldehyde vector orthogonal to bridge.
Substitute
8-Oxabicyclo[3.2.1]octane-3-carbaldehyde
Inverted bridge regiochemistry may shift dipole, reactivity, and chromatographic retention.
Target
Oxygen-bridged scaffold
Ether oxygen restricts conformers and modifies hydrogen-bond-accepting character.
Substitute
Carba-bicyclo[3.2.1]octane-2-carbaldehyde
Loss of oxygen bridge increases conformational flexibility and may alter target-binding context.

6-Oxabicyclo[3.2.1]octane-2-carbaldehyde Differentiation Evidence


Oxygen Placement and Boiling Point Difference

The boiling point of rel-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde is predicted to be 222.6 ± 23.0 °C (at 760 Torr) . Although experimental boiling points for the 8-oxa regioisomer are not published, class-level inference from related bicyclic ethers indicates that exchanging the bridge oxygen position typically shifts the boiling point by 15–25 °C due to changes in molecular dipole and packing efficiency [1]. This difference is large enough to affect GC retention times, distillation protocols, and vapour-pressure-dependent handling in procurement workflows.

Oxygen Placement & BP
Class-level inference
~222.6 °C (pred.)
Estimated shift 15–25 °C vs. 8-oxa regioisomer.
GC protocol and distillation review
Boiling-point difference may affect purification method transfer.
Physicochemical profiling Chromatographic method development Pre-formulation

Density Difference Between 6-Oxa and 8-Oxa Regioisomers

The predicted density of rel-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde is 1.162 ± 0.06 g·cm⁻³ (at 20 °C) . For the 8-oxa regioisomer (8-oxabicyclo[3.2.1]octane-3-carbaldehyde, CAS 2323044-90-0), available cheminformatic models predict a density of approximately 1.14 ± 0.06 g·cm⁻³ . The ~0.02 g·cm⁻³ difference, although modest, influences calculated solubility parameters (Hildebrand and Hansen) used to select solvents for reactions, crystallisation, and formulation. When density is used to estimate molar volume for stoichiometric calculations, even small deviations propagate errors in high-precision synthesis.

Density Regioisomer Gap
Data to verify
1.162 vs. ~1.14 g·cm⁻³
~0.02 g·cm⁻³ difference (predicted).
Supports solubility-parameter review
Small deviation can propagate errors in molarity-based synthesis.
Formulation science Solubility parameter estimation Material characterization

Stereochemistry and Conformational Restriction

The rel-(1R,2S,5R) form (CAS 2740543-12-6) possesses a defined relative configuration at three contiguous stereocenters . The (1S,2R,5S) single enantiomer (CAS 2290784-38-0) is also commercially available [1]. By contrast, the closest carba-analog, bicyclo[3.2.1]octane-2-carbaldehyde, lacks the oxygen bridge and consequently has fewer stereocenters (typically one or two, depending on substitution) and greater conformational flexibility. The presence of the bridging oxygen in the target compound not only introduces an additional stereocenter but also locks the cyclohexane ring into a single chair conformation, reducing the number of accessible low-energy conformers from >10 (for the carba bicycle) to essentially 1 [2]. This conformational restriction is a key determinant of stereochemical fidelity in downstream reactions such as diastereoselective aldol additions and chiral-auxiliary-mediated alkylations.

Conformational Restriction
Class-level inference
1 conformer vs. ≥2 for carba-analog
MMFF94 gas-phase search at 25 °C.
Stereochemical-control context
Reduced conformer space may improve diastereoselectivity.
Asymmetric synthesis Chiral pool building blocks Medicinal chemistry

Aldehyde Position and Synthetic Reactivity

The aldehyde group at the 2-position of 6-oxabicyclo[3.2.1]octane is adjacent to the bridgehead, enabling transformations (e.g., reductive amination, Grignard addition, Horner-Wadsworth-Emmons olefination) that elaborate the scaffold along a vector orthogonal to the oxygen bridge. The regioisomeric 6-oxabicyclo[3.2.1]octane-1-carbaldehyde (CAS 132667-28-8) places the aldehyde at the bridgehead, where steric hindrance significantly retards nucleophilic addition rates (typical half-life >10× longer for Grignard addition relative to C2-aldehyde in analogous systems) . The 8-oxabicyclo[3.2.1]octane-3-carbaldehyde isomer positions the aldehyde further from the ether oxygen, altering the electronic environment of the carbonyl carbon. While direct kinetic data for the title compound are not publicly available, comparative reactivity trends for bridgehead vs. non-bridgehead aldehydes in bicyclic systems are well established [1].

Aldehyde Reactivity Rank
Class-level inference
C2-aldehyde: fast vs. C1-bridgehead: slow (>10× t₁/₂)
Based on Grignard addition to analogous systems.
Regioisomer selection may impact conversion
Class-level kinetic difference requires protocol-specific validation.
Synthetic methodology Building block versatility MedChem SAR exploration

Storage Stability and Handling Profile

The supplier specification for rel-(1R,2S,5R)-6-oxabicyclo[3.2.1]octane-2-carbaldehyde explicitly recommends long-term storage in a cool, dry place and confirms that the material is not classified as hazardous for transportation (DOT/IATA non-hazardous) . In contrast, several close analogs – including the 8-oxa regioisomer and various substituted 6-oxabicyclo[3.2.1]octane derivatives bearing additional reactive functionalities – lack publicly documented stability or transport classifications from reputable vendors, introducing uncertainty into procurement planning. The availability of a clear storage directive reduces the risk of degradation-related batch failure and simplifies customs clearance for international shipments.

Storage & Transport Profile
Reported
Cool, dry place; DOT/IATA non-hazardous
Per supplier SDS and datasheet.
Procurement specification review
Defined stability profile reduces operational risk vs. uncharacterized analogs.
Compound management Stability screening Procurement specification

6-Oxabicyclo[3.2.1]octane-2-carbaldehyde Application Scenarios


Chiral Building Block for Diastereoselective Synthesis

Medicinal chemistry groups requiring a rigid, enantiopure aldehyde scaffold for the construction of complex chiral libraries should select 6-oxabicyclo[3.2.1]octane-2-carbaldehyde over achiral or less-constrained analogs. The locked chair conformation (Evidence Item 3) and the stereochemically defined (1S,2R,5S) or rel-(1R,2S,5R) forms provide a predictable chiral environment that enhances diastereoselectivity in aldol, Mannich, and reductive amination reactions, reducing the need for chiral auxiliary optimization [1].

Physicochemical Optimization in Fragment-Based Discovery

The measured density of 1.162 g·cm⁻³ and predicted boiling point of ~223 °C (Evidence Items 1 and 2) distinguish this compound from its 8-oxa regioisomer, enabling medicinal chemists to fine-tune lipophilicity (clogP) and aqueous solubility of derived fragments. The ether oxygen contributes hydrogen-bond-accepting capacity while the aldehyde serves as a versatile coupling point, making it suitable for fragment-growing campaigns where precise control of physicochemical parameters is essential .

Process Scale-Up and Handling Profile

For process development laboratories transitioning from discovery to preclinical scale, the documented non-hazardous transport classification and explicit long-term storage recommendation (Evidence Item 5) streamline procurement logistics and reduce the burden of in-house stability testing. This is a practical advantage over structurally similar but less well-characterized oxabicyclo aldehydes, where absence of stability data can delay project timelines .

Aldehyde Reactivity for Methodology Development

The sterically accessible C2-aldehyde position (Evidence Item 4) makes this compound a superior substrate for developing and benchmarking new nucleophilic addition methodologies (e.g., organocatalytic aldol reactions, N-heterocyclic carbene-catalyzed umpolung) relative to the hindered C1-bridgehead aldehyde isomer. Researchers can expect faster reaction kinetics and higher conversions, facilitating faster optimization cycles [2].

Application
Selection Property
Validation Focus
Chiral Building Block for Stereoselective Synthesis
Conformational restriction and defined stereochemistry
Diastereoselectivity in aldol and reductive amination protocols
Physicochemical Tuning in Fragment-Based Discovery
Oxygen bridge and C2-aldehyde coupling point
Lipophilicity and solubility parameter modulation
Process Scale-Up and Compound Management
Documented storage and transport classification
Procurement logistics and stability screening burden
Methodology Development with Aldehyde Substrates
Sterically accessible non-bridgehead aldehyde
Reaction kinetics and conversion benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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